Synthetic Yield Comparison: TosMIC-Based Oxazole Formation from Methyl 4-Formylbenzoate
The van Leusen oxazole synthesis using p-toluenesulfonylmethyl isocyanide (TosMIC) and methyl 4-formylbenzoate yields Methyl 4-(1,3-oxazol-5-yl)benzoate with a reported isolated yield of approximately 82% under standard conditions (1.2 eq TosMIC, K₂CO₃, MeOH, reflux) . This yield compares favorably to literature yields reported for analogous para-substituted benzaldehyde-derived oxazoles bearing electron-withdrawing substituents, which typically fall in the 65–75% range due to competing side reactions at the oxazole nitrogen . The methoxycarbonyl substituent at the para position does not significantly attenuate nucleophilicity of the intermediate anion relative to nitro- or cyano-substituted comparators, resulting in higher isolated mass recovery per synthetic run and reduced purification burden [1].
| Evidence Dimension | Isolated synthetic yield (oxazole formation) |
|---|---|
| Target Compound Data | ~82% isolated yield |
| Comparator Or Baseline | Para-substituted benzaldehyde-derived oxazoles with electron-withdrawing groups (e.g., p-NO₂, p-CN): 65–75% typical yields |
| Quantified Difference | 7–17 percentage point yield advantage |
| Conditions | TosMIC (1.2 eq), K₂CO₃, methanol, reflux; aldehyde: methyl 4-formylbenzoate |
Why This Matters
Higher isolated yield directly reduces cost per gram in multi-step syntheses, improves material throughput, and minimizes column chromatography solvent waste and time.
- [1] US2002/156087 A1. Process for the preparation of substituted oxazoles. View Source
